molecular formula C18H25N3O2 B4102060 N-(3,5-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

N-(3,5-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No.: B4102060
M. Wt: 315.4 g/mol
InChI Key: FHPVBAPVNSIQMX-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a substituted acetamide featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a 3-oxodecahydroquinoxalinyl moiety at the acetamide’s α-position.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-11-7-12(2)9-13(8-11)19-17(22)10-16-18(23)21-15-6-4-3-5-14(15)20-16/h7-9,14-16,20H,3-6,10H2,1-2H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPVBAPVNSIQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,5-dimethylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Synthesis of the decahydroquinoxalin-2-yl intermediate: This step may involve the reduction of quinoxaline derivatives using hydrogenation or other reduction methods.

    Coupling of the intermediates: The final step involves coupling the 3,5-dimethylphenyl intermediate with the decahydroquinoxalin-2-yl intermediate using acylation reactions to form the acetamide bond.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction may produce decahydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting processes such as cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural features, synthesis, physicochemical properties, and inferred biological relevance of N-(3,5-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide with structurally related acetamides.

Structural and Functional Group Comparisons

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-Oxodecahydroquinoxalinyl, 3,5-dimethylphenyl C₁₉H₂₅N₃O₂ 327.4 (estimated) Bicyclic ketone group; potential for enhanced conformational stability
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloromethyl, 3,5-dimethylphenyl C₁₁H₁₁Cl₃NO 288.6 Electron-withdrawing Cl₃ group; asymmetric unit with two molecules in solid state
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide (21a) Quinazolinone ring, 3,5-dimethylphenyl C₁₈H₁₈N₄O₂ 322.4 Planar heterocycle; high synthetic yield (95%) via K₂CO₃/DMF conditions
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide (9b) 6-Methoxyquinolinone, 3,5-dimethylphenyl C₂₀H₂₁N₃O₃ 351.4 Methoxy group enhances solubility; moderate yield (51%)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino, 2,6-dimethylphenyl C₁₄H₂₂N₂O 234.3 Flexible amino group; mp 66–69°C; used as a local anesthetic analog

Physicochemical Properties

Property Target Compound 21a (Quinazolinone) 9b (Methoxyquinoline) 2,2,2-Trichloro Derivative
Melting Point Not reported Not reported Not reported Not reported (asymmetric unit)
TLC Rf N/A 0.65 (EtOAc/MeOH 90:10) 0.35 (EtOAc/MeOH 90:10) N/A
UPLC-MS [M+H]+ N/A 308.5 337.6 N/A
Solubility Likely polar aprotic High (polar solvents) Moderate (methoxy enhances) Low (Cl₃ group reduces)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

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